molecular formula C12H12O4 B14884749 2-(7-Methoxy-3-methylbenzofuran-2-yl)acetic acid

2-(7-Methoxy-3-methylbenzofuran-2-yl)acetic acid

Cat. No.: B14884749
M. Wt: 220.22 g/mol
InChI Key: WSUBPIZZYUCMCD-UHFFFAOYSA-N
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Description

2-(7-Methoxy-3-methylbenzofuran-2-yl)acetic acid is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used as scaffolds in drug discovery. This particular compound features a methoxy group and a methyl group attached to the benzofuran ring, which may influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Methoxy-3-methylbenzofuran-2-yl)acetic acid can be achieved through a multicomponent reaction involving acetovanillone, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction typically proceeds in a one-pot process, where the components are first condensed in acetonitrile (MeCN) followed by acid-catalyzed cyclization . This method is efficient and provides a convenient route to the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(7-Methoxy-3-methylbenzofuran-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetic acid moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: 2-(7-Hydroxy-3-methylbenzofuran-2-yl)acetic acid.

    Reduction: 2-(7-Methoxy-3-methylbenzofuran-2-yl)ethanol.

    Substitution: 2-(7-Substituted-3-methylbenzofuran-2-yl)acetic acid, where the substituent depends on the nucleophile used.

Scientific Research Applications

2-(7-Methoxy-3-methylbenzofuran-2-yl)acetic acid has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities, such as antimicrobial and anti-inflammatory properties, are of interest.

    Medicine: It may be explored for its therapeutic potential in treating various diseases.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(7-Methoxy-3-methylbenzofuran-2-yl)acetic acid involves its interaction with specific molecular targets. The methoxy and methyl groups on the benzofuran ring may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-Methoxy-3-methylbenzofuran-2-yl)acetic acid is unique due to its specific substitution pattern on the benzofuran ring The presence of both a methoxy and a methyl group may confer distinct chemical and biological properties compared to other benzofuran derivatives

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

2-(7-methoxy-3-methyl-1-benzofuran-2-yl)acetic acid

InChI

InChI=1S/C12H12O4/c1-7-8-4-3-5-9(15-2)12(8)16-10(7)6-11(13)14/h3-5H,6H2,1-2H3,(H,13,14)

InChI Key

WSUBPIZZYUCMCD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC=C2OC)CC(=O)O

Origin of Product

United States

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